Product packaging for Divinylzinc(Cat. No.:CAS No. 1119-22-8)

Divinylzinc

Cat. No.: B3045688
CAS No.: 1119-22-8
M. Wt: 119.5 g/mol
InChI Key: QGDIJZMKEQCRBX-UHFFFAOYSA-N
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Description

Divinylzinc is an organozinc compound with the formula Zn(CH=CH2)2. It is a highly reactive and pyrophoric reagent, typically handled as a solution in an inert atmosphere to prevent decomposition. In research, this compound serves as a versatile synthon for introducing vinyl groups into organic molecules. Its applications span organic synthesis and materials science, where it is used in vinylation reactions and as a precursor for creating zinc-containing materials . Similar to other organometallic compounds like Tetravinyltin, it can be involved in transmetalation reactions to generate other vinyl organometallics or used in the synthesis of polymers and thin films . The biological activity of organometallic compounds is an area of ongoing research. For instance, related zinc complexes, such as Zinc (II) dichloroethylenediamine, have been investigated for their cytotoxic properties and interactions with biological targets like DNA, demonstrating the broader research interest in metal-based compounds . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Zn B3045688 Divinylzinc CAS No. 1119-22-8

Properties

IUPAC Name

zinc;ethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3.Zn/c2*1-2;/h2*1H,2H2;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDIJZMKEQCRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].C=[CH-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Divinylzinc

Strategic Considerations in Divinylzinc Synthesis

The efficient and selective synthesis of this compound and its derivatives requires careful consideration of various factors, including reaction conditions and the purity of starting materials. These considerations are critical for achieving high yields, desired product purity, and reproducibility in synthetic procedures.

Reaction Conditions Optimization

The synthesis of this compound can be achieved through several established methodologies, each requiring specific optimization of reaction parameters. Common approaches involve the reaction of zinc halides with vinyl organometallic agents or transmetalation reactions.

Methodologies and Conditions:

Zinc Halide and Organometallic Coupling: A prevalent route involves the reaction of zinc halides, such as anhydrous zinc bromide (ZnBr2) or zinc chloride (ZnCl2), with vinyl organometallic reagents. For instance, vinyl Grignard reagents like vinylmagnesium chloride or bromide are frequently used thieme-connect.deru.nl. One documented procedure involves reacting an anhydrous ZnCl2 slurry in tetrahydrofuran (B95107) (THF) with vinylmagnesium bromide in THF, followed by heating the mixture to 55°C for 12 hours and diluting with diethyl ether thieme-connect.de. Alternatively, ZnBr2 can be reacted with lithium metal and a vinyl halide (e.g., 2-bromopropene (B1265445) or 1-bromo-2-methylpropene) in ethereal solvents, often facilitated by sonication, to yield this compound derivatives nih.gov. Initial syntheses of Zn[C(Me)=CH2]2 from ZnBr2 and 2-bromopropene yielded only 35%, but the inclusion of lithium metal and sonication improved the outcome nih.gov. The synthesis of Zn[C(H)=CMe2]2 from ZnBr2, lithium wire, and 1-bromo-2-methylpropene in diethyl ether under sonication yielded 72% nih.gov.

Transmetalation Reactions: this compound can also be prepared via transmetalation. One method involves reacting zinc metal with divinylmercury (B72599) in a solvent such as pentane (B18724) google.com. Another approach utilizes the transmetalation of a this compound intermediate generated from the hydroboration of a terminal alkyne nih.gov.

Optimization Parameters:

Solvent Selection: Ethereal solvents, including diethyl ether and THF, are commonly employed due to their ability to effectively solvate the organozinc species and associated intermediates thieme-connect.denih.gov. The choice of solvent can influence reaction rates and solubility.

Temperature Control: Reaction temperatures are critical. While some syntheses involve heating (e.g., 55°C for 12 hours) thieme-connect.de, others benefit from sonication to enhance reaction kinetics nih.gov. This compound itself is sensitive and can decompose at ambient temperatures if not stabilized in solution google.com. Consequently, isolation procedures often involve solvent removal under reduced pressure at low temperatures (e.g., -15°C) google.com.

Atmosphere and Handling: Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the synthesis is essential, as this compound is highly reactive with atmospheric components, particularly oxygen and moisture nih.govgoogle.com.

Reagent Stoichiometry and Reactivity: The precise stoichiometry of the zinc precursor and the vinylating agent, as well as the inherent reactivity of these reagents, directly impacts the yield and selectivity of the this compound product nih.gov.

Yields: Yields can vary significantly depending on the specific method and optimization. While early reports for certain this compound compounds were as low as 35% nih.gov, optimized procedures have achieved yields of 72% for Zn[C(H)=CMe2]2 nih.gov.

Table 1: Representative Synthesis Methods for this compound and Derivatives

Synthesis MethodZinc PrecursorVinylating Agent/SourceSolvent(s)Key ConditionsReported Yield
Reaction of ZnBr2 with Li metal and 2-bromopropeneZnBr22-bromopropeneDiethyl etherLithium metal, sonication, under argon35% (initial)
Reaction of ZnBr2 with Li metal and 1-bromo-2-methylpropeneZnBr21-bromo-2-methylpropeneDiethyl etherLithium metal, sonication, under argon; sublimation for purification72%
Reaction of ZnCl2 with Vinylmagnesium BromideZnCl2Vinylmagnesium bromideTHF, Diethyl etherAnhydrous ZnCl2 slurry, heated to 55°C for 12hNot specified
Reaction of ZnCl2 with Vinylmagnesium ChlorideZnCl2Vinylmagnesium chlorideNot specifiedIn situ preparationNot specified
Transmetalation from DivinylmercuryZinc metalDivinylmercuryPentaneUnder high purity nitrogen; product fumes in air, decomposes at ambient T.92.5% (of Hg)
Hydroboration of Alkyne followed by Transmetalation to ZincZincAlkyne precursorNot specifiedGenerates this compound intermediate; diene liberated in 70% yield without trapping reagentNot specified

Precursor Purity and Impurity Effects

The successful synthesis of this compound is highly dependent on the purity of the starting materials and the exclusion of detrimental impurities.

Requirement for Anhydrous Conditions: A critical factor is the absolute necessity for anhydrous conditions. Zinc halides used in synthesis must be rigorously dried thieme-connect.denih.gov. Similarly, all solvents must be free from moisture and protic contaminants nih.govgoogle.com. This compound is known to react vigorously with compounds containing active hydrogens, such as water and alcohols, leading to decomposition into ethylene (B1197577) and zinc salts google.com. This sensitivity means that even trace amounts of moisture can significantly reduce yields and compromise product purity.

Purity of Vinylating Agents: The purity of the vinylating agents, whether they are vinyl halides, Grignard reagents, or organolithium compounds, is equally important. Impurities present in these precursors can participate in side reactions, leading to the formation of unwanted byproducts. These byproducts not only lower the yield of the desired this compound but also complicate purification processes.

Impact of Impurities on Reactivity and Stability: Impurities can interfere with the intended reaction pathway by reacting with the this compound product or its precursors. For instance, protic impurities can directly degrade the this compound. The inherent reactivity of this compound, evidenced by its tendency to fume in air google.com, highlights its susceptibility to degradation. Therefore, using highly pure, dry precursors is paramount to ensure the stability and integrity of the this compound product throughout the synthesis and isolation stages. The absence of impurities that could catalyze decomposition is key to achieving reproducible and high-quality results.

Reactivity Profiles and Reaction Mechanisms

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions

Cross-coupling reactions, which involve the metal-catalyzed joining of two distinct molecular fragments, are a cornerstone of modern synthetic chemistry. Organozinc reagents, like divinylzinc, are particularly well-suited for these reactions due to their ability to undergo transmetalation with transition metal catalysts, most notably palladium and nickel.

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are highly effective for forming carbon-carbon bonds. Organozinc reagents, including vinylzinc species, readily participate in these reactions by transmetalating to a palladium center, followed by oxidative addition and reductive elimination steps. While specific examples detailing the direct use of this compound in a wide range of Pd-catalyzed cross-couplings with various electrophiles are less common in the surveyed literature compared to other vinylzinc precursors, the general principle applies. Vinylzinc reagents, in general, can be coupled with aryl or vinyl halides and pseudohalides. The mechanism typically involves the formation of a palladium(0) species, oxidative addition of the electrophile (e.g., aryl halide) to palladium, transmetalation of the vinyl group from zinc to palladium, and finally, reductive elimination to form the C(sp²)-C(sp²) bond and regenerate the palladium(0) catalyst nih.govsigmaaldrich.comnih.govlibretexts.orgwikipedia.org. The efficiency of these reactions often depends on the ligands used with palladium and the presence of additives like LiCl, which can activate alkylzinc bromides nih.govsigmaaldrich.com.

Copper catalysis also plays a role in cross-coupling reactions involving organozinc reagents, although it is often employed for different types of bond formations or with specific substrates. While direct examples of this compound in copper-catalyzed C-C cross-coupling with broad substrate scope are less prominent in the provided texts compared to palladium, copper is known to catalyze the cross-coupling of various organometallic reagents, including organozinc compounds, with organic halides rsc.orgmagtech.com.cn. Copper catalysts have been utilized in the carbozincation of alkynes and cyclopropenes, where vinylzinc species are formed or react colab.wsresearchgate.netd-nb.infobeilstein-journals.org. Furthermore, copper-catalyzed C-H zincation followed by cross-coupling with vinylphenyliodonium salts represents an alternative strategy for vinylation, though not directly involving this compound as a reagent nih.gov.

Stereoselective Alkene Functionalization via Carbozincation

Carbozincation, the addition of an organozinc moiety across a carbon-carbon unsaturated bond (typically an alkyne or alkene), is a powerful method for stereoselective alkene synthesis. This compound, or vinylzinc species derived from it, can participate in these reactions, often catalyzed by transition metals like iron, nickel, or palladium.

Iron-catalyzed vinylzincation of terminal alkynes has been reported to proceed with high regio- and stereoselectivity, yielding substituted dienes with the vinyl group adding to the alkyne terminus colab.wsresearchgate.net. The proposed mechanism for iron-catalyzed carbozincation involves the formation of an active iron(I) species, followed by coordination of the alkyne, migratory insertion, and transmetalation with this compound via a σ-bond metathesis step colab.ws. Nickel and palladium catalysts have also been employed for carbozincation of alkynes and alkenes, leading to stereodefined alkenyl organozinc compounds d-nb.infobeilstein-journals.orgresearchgate.net. For instance, palladium-catalyzed carbozincation of alkenes using chiral ligands can provide enantiomerically enriched products d-nb.infobeilstein-journals.org. Copper-catalyzed carbozincation of alkynyl sulfoxides and cyclopropenes has also been achieved, yielding vinyl sulfoxides and other functionalized alkenes with good stereoselectivity colab.wsresearchgate.netd-nb.infobeilstein-journals.org.

Table 1: Transition Metal-Catalyzed Carbozincation of Alkynes with Vinylzinc Reagents

Catalyst MetalAlkyne Substrate TypeVinylzinc ReagentProduct TypeKey FeaturesReferences
IronTerminal alkynesThis compoundSubstituted DienesHigh regio- and stereoselectivity (syn/anti > 95:5) colab.wsresearchgate.net
NickelAlkynesOrganozincAlkenyl organozincMechanism dependent on metal; stereoselective colab.wsresearchgate.net
PalladiumAlkenesDiethylzinc (B1219324)Functionalized alkenesEnantioselective, requires chiral ligand d-nb.infobeilstein-journals.org
CopperAlkynyl sulfoxidesOrganozincβ,β-disubstituted vinyl sulfoxidesStereoselective (Z-isomers), good yields colab.wsresearchgate.net
CopperCyclopropenesThis compoundFunctionalized alkenesStereoselective d-nb.infobeilstein-journals.org

Tandem and Domino Reaction Sequences

Tandem and domino reaction sequences, which involve multiple transformations occurring in a single pot without isolation of intermediates, are highly efficient for building molecular complexity rapidly. This compound is a key reagent in several such sequences, particularly in the asymmetric synthesis of epoxy alcohols and cyclopropyl (B3062369) alcohols.

These sequences leverage the ability of this compound (or in situ generated vinylzinc reagents) to add enantioselectively to aldehydes, forming allylic alkoxide intermediates, which are then diastereoselectively epoxidized. This approach allows for the construction of epoxy alcohols with multiple contiguous stereocenters.

The process typically begins with the asymmetric addition of a vinylzinc species to an aldehyde, often catalyzed by chiral zinc-based Lewis acids derived from ligands like (-)-MIB (methyl-isobornyl) orgsyn.orgnih.govresearchgate.netnih.govresearchgate.net. This step establishes the first stereocenter. The resulting allylic alkoxide intermediate is then subjected to epoxidation. Common epoxidizing agents include dioxygen or tert-butyl hydroperoxide (TBHP) in the presence of titanium catalysts (e.g., Ti(Oi-Pr)₄) orgsyn.orgnih.govnih.govresearchgate.net. These conditions promote a diastereoselective epoxidation of the allylic double bond, creating additional stereocenters. The titanium complex often plays a dual role, catalyzing both the initial asymmetric addition and the subsequent diastereoselective epoxidation nih.gov. These tandem reactions can yield epoxy alcohols and allylic epoxy alcohols with high enantio- and diastereoselectivity orgsyn.orgnih.govresearchgate.netnih.govresearchgate.net.

Table 2: Asymmetric Vinylation/Epoxidation Tandem Sequences with this compound

Vinylation ReagentAldehyde SubstrateCatalyst for VinylationEpoxidizing AgentCatalyst for EpoxidationKey Product TypeStereoselectivity (Typical)References
This compoundAldehydes(-)-MIB-derived catalystDioxygen or TBHPTi(Oi-Pr)₄Epoxy alcoholsHigh ee, High dr orgsyn.orgnih.govnih.govresearchgate.net
Vinylzinc speciesAldehydes(-)-MIB-derived catalystDioxygenTi(Oi-Pr)₄Epoxy alcoholsHigh ee, High dr nih.govresearchgate.net

Similar to the vinylation/epoxidation sequences, these tandem reactions utilize this compound for the initial enantioselective vinylation of aldehydes, generating allylic alkoxide intermediates. These intermediates are then transformed into cyclopropyl alcohols through diastereoselective cyclopropanation.

The generation of (Z)-vinylzinc reagents, often through hydroboration of haloalkynes followed by transmetalation with diethylzinc, is a common starting point orgsyn.orgnih.govunl.ptorganic-chemistry.org. These vinylzinc species undergo asymmetric addition to aldehydes in the presence of chiral catalysts (e.g., derived from (-)-MIB) to form enantioenriched allylic alkoxides orgsyn.orgnih.govunl.ptorganic-chemistry.org. Subsequently, these alkoxides are treated with a cyclopropanating agent, typically a zinc carbenoid generated from diethylzinc and diiodomethane (B129776) (CH₂I₂), to form cyclopropyl alcohols nih.govunl.ptorganic-chemistry.org. This sequence can establish up to four contiguous stereocenters with excellent control over both enantioselectivity and diastereoselectivity, often yielding syn-vinylcyclopropyl alcohols nih.govunl.ptorganic-chemistry.org.

Table 3: Asymmetric Vinylation/Cyclopropanation Tandem Sequences with this compound

Vinylation ReagentAldehyde SubstrateCatalyst for VinylationCyclopropanating AgentKey Product TypeStereoselectivity (Typical)References
(Z)-VinylzincAldehydes(-)-MIB-derived catalystEt₂Zn / CH₂I₂syn-Vinylcyclopropyl alcoholsHigh ee, High dr (>19:1) nih.govunl.ptorganic-chemistry.org
This compoundAldehydesChiral catalystEt₂Zn / CH₂I₂syn-cis-disubstituted cyclopropyl alcoholsHigh ee, High dr (>19:1) nih.govorganic-chemistry.org

Compound List:

this compound

Diethylzinc

Diiodomethane

(-)-MIB (Methyl-isobornyl)

TBHP (tert-Butyl hydroperoxide)

Ti(Oi-Pr)₄ (Titanium tetraisopropoxide)

Zinc chloride

Magnesium turnings

Diethyl ether

Tetrahydrofuran (B95107) (THF)

Organozinc reagents

Vinylzinc species

Allylic alkoxides

Epoxy alcohols

Allylic epoxy alcohols

Vinylcyclopropyl alcohols

Alkenyl organozinc compounds

Vinyl sulfoxides

Dienes

Aryl halides

Vinyl halides

Aryl boronic acids

Nitroarenes

Phenyl silane (B1218182)

Copper(II)acetate

1,4-bis(diphenylphosphino)butane (B1266417) (dppb)

Acetonitrile

Toluene

Aryl triflates

Vinyl triflates

Triorganoindium compounds

Organoboron compounds

Organosilicon compounds

Organotin compounds

Organomanganese compounds

Alkyl halides

Organozinc halides

Tetramethylethylenediamine (TMEDA)

Alkenes

Alkynes

Cyclopropenes

Ynamides

Alkynyl sulfoximines

Haloalkynes

Dicyclohexylborane

t-BuLi

Di-tert-butyl biarylphosphine ligand

Di-tert-butylphosphino pentaphenylferrocene ligand

Di-adamantyl-substituted Bippyphos ligand

1,10-phenanthroline (B135089)

β-dicarbonyl compounds

Organosilanols

Silanolates

Allylsilanolates

Aryl bromides

Organozinc carbenoid

Halomethylzinc reagents

Applications in Organic Synthesis

Stereoselective Transformations

Stereoselective Carbocyclization of Carbohydrates

The synthesis of carbocyclic molecules from readily available carbohydrate chiral pools represents a significant area in organic chemistry. A notable strategy for achieving carbohydrate carbocyclization involves a sequence of a zinc-mediated domino reaction followed by ring-closing olefin metathesis (RCM). acs.orgacs.orgresearchgate.netresearchgate.netacs.orgfigshare.com This methodology typically commences with functionalized carbohydrate derivatives, such as methyl ω-deoxy-ω-iodo glycosides. acs.orgacs.org Upon treatment with zinc metal, these precursors undergo reductive elimination, generating a terminal double bond and simultaneously liberating an aldehyde moiety. acs.orgacs.org

This in situ generated aldehyde serves as an electrophilic site that can be efficiently trapped by nucleophilic organozinc reagents. Divinylzinc is frequently employed in this context as a vinylating agent , introducing a vinyl group to the carbohydrate scaffold. acs.orgacs.orgresearchgate.netfigshare.comcapes.gov.br A key advantage of this vinylation step is the potential for stereocontrol; when the reaction creates a new stereogenic center, moderate to excellent stereoselectivity is typically observed. acs.orgacs.org The resulting vinylated products are functionalized dienes, which are then subjected to ring-closing olefin metathesis, often catalyzed by specific ruthenium complexes like Catalyst 30 or the commercially available Catalyst 18, to forge the carbocyclic ring system. acs.orgacs.org This integrated approach enables the synthesis of both five- and six-membered carbocycles, including important natural product motifs such as conduritols and quercitols. acs.orgacs.orgresearchgate.net In a related application, this compound has also been utilized for the highly diastereoselective addition to tartaric dialdehydes, providing crucial diene precursors for subsequent metathesis reactions. acs.org The efficiency of the RCM step can be further optimized by acetylating any free hydroxyl groups present on the carbohydrate substrate. acs.orgacs.org

Table 1: Carbocyclization of Carbohydrates Using this compound

Starting Material (Carbohydrate Derivative)Vinylating ReagentZinc SourceSubsequent ReactionProduct TypeYield (%)Stereoselectivity
Methyl ω-deoxy-ω-iodo glycosidesThis compoundZn dustRCMCarbocyclesVariesModerate to excellent
Tartaric dialdehydesThis compoundN/AN/ADienesVariesHighly diastereoselective

Utility as a Versatile Vinylating Reagent

This compound, Zn(C₂H₃)₂, is recognized as a versatile and valuable vinylating reagent in a broad spectrum of organic transformations, serving as a direct equivalent to divinylmercury (B72599) in many synthetic contexts. thieme-connect.de Its preparation can be achieved through the transmetallation of zinc metal with divinylmercury or via the Grignard route, involving the reaction of zinc chloride with vinylmagnesium bromide. thieme-connect.de The utility of this compound is particularly evident in its capacity to form new carbon-carbon bonds through nucleophilic additions to carbonyl compounds and in cross-coupling reactions.

A significant application of this compound lies in asymmetric vinylation reactions , where it facilitates the stereoselective addition of vinyl groups to aldehydes and ketones. orgsyn.orgorganic-chemistry.orgnih.gov These transformations are often mediated by chiral catalysts, most notably Nugent's morpholinoisoborneol ((-)-MIB), which directs the vinyl addition to produce enantioenriched alcohols with high fidelity. orgsyn.orgorganic-chemistry.orgnih.govupenn.edu For instance, the addition of this compound to various aliphatic and aromatic aldehydes, catalyzed by (-)-MIB, yields allylic alcohols with high enantioselectivities. orgsyn.orgnih.gov Furthermore, this compound is instrumental in the synthesis of epoxy alcohols via the asymmetric vinylation of enals, typically followed by a diastereoselective epoxidation. nih.gov Specialized β-hetero vinylzinc reagents, prepared through the hydroboration of ynamides followed by boron-to-zinc transmetallation, also demonstrate remarkable utility. When these reagents are reacted with aldehydes in the presence of MIB catalysis, they yield β-hydroxy enamines with excellent yields and high enantioselectivities. upenn.edu Beyond additions to carbonyls, this compound's versatility extends to its application in palladium-catalyzed cross-coupling reactions and as a precursor for other vinylating agents, underscoring its broad synthetic utility. nih.gov

Table 2: Asymmetric Vinylation Reactions Employing this compound and Related Reagents

Aldehyde/Ketone SubstrateChiral CatalystVinylating Reagent / PrecursorProduct TypeYield (%)Enantioselectivity (ee%)
Aliphatic Aldehydes(-)-MIBThis compoundAllylic AlcoholsVariesHigh
Aromatic Aldehydes(-)-MIBThis compoundAllylic AlcoholsVariesHigh
Enals(-)-MIBThis compoundEpoxy AlcoholsVariesHigh
Aldehydes(-)-MIBβ-amino alkenyl zinc reagentsβ-hydroxy enamines68–8654–98

Compound List:

this compound

Zinc

Allyl bromides

Methylene iodide

Organozinc reagents

Indium metal

Vinylmagnesium bromide

Zinc chloride

Divinylmercury

Diethylzinc (B1219324)

(-)-MIB (Nugent's morpholinoisoborneol)

Catalyst 18

Catalyst 30

N-heterocyclic carbene ligand

Allyl acetates

Dienes

Carbocycles

Conduritols

Quercitols

Tartaric dialdehydes

Enals

Aldehydes

β-amino alkenyl zinc reagents

β-hydroxy enamines

Epoxy alcohols

Allylic alcohols

α,β-unsaturated aldehydes

Ethoxy acetylene (B1199291)

Tris(ethoxyvinyl) borane (B79455)

Ynamides

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Divinylzinc Complexes

Spectroscopic analysis is fundamental to understanding the structure and bonding in this compound complexes. Techniques such as X-ray diffraction, and vibrational and nuclear magnetic resonance spectroscopy offer a comprehensive picture of these molecules in both solid and solution states.

X-ray crystallography has been instrumental in revealing the solid-state structures of this compound and its derivatives, showing that they often form complex polymeric architectures. The specific structure adopted is highly dependent on the steric bulk of the vinyl substituents.

For instance, the solid-state structure of Zn[C(Me)CH₂]₂ consists of an infinite polymer where individual this compound units are linked through zinc-π interactions with the vinyl groups of neighboring units. In this unprecedented structure for a zinc(II) compound, each zinc atom is four-coordinate, displaying a pseudo-tetrahedral geometry. It is bound to two vinyl groups via standard σ-bonds and interacts with two additional vinyl groups from adjacent molecules through π-coordination. The Zn-C σ-bond distances are in the range of 1.987(9) to 2.006(7) Å, while the distances of the zinc to the carbon atoms of the π-bonded vinyl groups are longer, ranging from 2.255(7) to 2.331(8) Å. researchgate.net

In contrast, the less sterically hindered this compound derivative, Zn[C(H)CMe₂]₂, also forms a polymeric network in the solid state, but through σ-bridging interactions rather than π-interactions. Each pseudo-tetrahedral zinc center is coordinated to four bridging σ-bonded vinyl groups. researchgate.net The choice between π- and σ-bridging is attributed to the steric hindrance around the α-carbon of the vinyl group. The methyl group on the α-carbon in Zn[C(Me)CH₂]₂ appears to disfavor the formation of σ-bridges, leading to the observed π-coordination. researchgate.net

The addition of chelating ligands, such as 2,2'-bipyridine (B1663995) (bipy) or N,N,N',N'-tetramethylethylenediamine (tmeda), to these this compound compounds breaks up the polymeric structures to form discrete monomeric complexes. For example, the reaction of Zn[C(H)CMe₂]₂ with these ligands results in the formation of (bipy)Zn[C(H)CMe₂]₂ and (tmeda)Zn[C(H)CMe₂]₂, both of which have been characterized by X-ray crystallography. researchgate.net

Table 1: Selected X-ray Crystallographic Data for this compound Complexes

CompoundCoordination Geometry at ZnZn-C σ-Bond Length (Å)Zn-π Interaction Distances (Å)Structural Motif
Zn[C(Me)CH₂]₂Pseudo-tetrahedral1.987(9) - 2.006(7)2.255(7) - 2.331(8)Infinite polymer via π-interactions
Zn[C(H)CMe₂]₂Pseudo-tetrahedral--Infinite polymer via σ-bridging

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within a molecule. While detailed vibrational spectra specifically for this compound are not extensively reported in the literature, the analysis of related organozinc compounds allows for the prediction of characteristic vibrational modes. Key vibrations would include the C=C stretching of the vinyl group, various C-H stretching and bending modes, and the crucial Zn-C stretching frequencies, which directly probe the metal-ligand bond. Changes in these frequencies upon coordination to other ligands can provide insight into the nature of the bonding. ksu.edu.sanih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound complexes in solution. ¹H and ¹³C NMR spectra provide information about the electronic environment of the vinyl protons and carbons. For Zn[C(Me)CH₂]₂, solution NMR studies suggest that the zinc-π interaction observed in the solid state does not significantly alter the electronic environment of the C=C bond in solution. researchgate.net This indicates that the polymeric structure is likely not retained upon dissolution in a coordinating solvent.

Table 2: Representative Spectroscopic Data for this compound Complexes

TechniqueCompoundKey Observations
Solid-state NMRZn[C(Me)CH₂]₂Data is consistent with the polymeric structure found by X-ray diffraction.
Solution NMRZn[C(Me)CH₂]₂Suggests the disruption of the polymeric structure in solution.

Theoretical and Computational Investigations

While experimental data provides a direct view of molecular structure and properties, theoretical and computational chemistry offers a deeper understanding of the underlying electronic structure and reactivity.

Detailed electronic structure calculations, such as those using Density Functional Theory (DFT), have not been extensively published specifically for this compound. However, such calculations are crucial for understanding the nature of the zinc-carbon bond and the electronic factors that govern the structure and reactivity of these compounds. DFT studies on related zinc complexes have been used to optimize geometries, calculate electronic properties like HOMO-LUMO energy gaps, and analyze molecular orbitals. mdpi.commdpi.com For this compound, electronic structure calculations could elucidate the nature of the Zn-π interaction in Zn[C(Me)CH₂]₂, which is unusual for a d¹⁰ Zn(II) center that typically engages in little to no back-bonding. researchgate.net These calculations would also provide insights into the charge distribution within the molecule.

Computational models can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the structural or electronic features of a series of related compounds with their observed reactivity or properties. For this compound and its derivatives, computational models could be developed to predict their reactivity based on descriptors such as steric parameters, electronic properties (e.g., partial charges on atoms), and calculated bond energies. While specific QSAR studies on this compound are not present in the literature, the principles of QSAR are widely applied in organometallic chemistry to guide the design of new reagents and catalysts with desired reactivity.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems

The development of more sophisticated and efficient catalytic systems is paramount for unlocking the full potential of divinylzinc. This involves designing catalysts that can mediate its reactions with greater selectivity, broader substrate scope, and under milder conditions.

Ligand Design for Enhanced Stereocontrol

A significant area for future research lies in the design of novel chiral ligands that can impart superior stereocontrol in reactions involving this compound. While existing chiral ligands have demonstrated success in various asymmetric transformations, there remains a need for ligands that can achieve higher enantiomeric excesses (ee) and diastereomeric ratios (dr) with this compound as a substrate or reagent. Research into axially chiral scaffolds, as well as ligands that utilize noncovalent interactions like London dispersion forces to stabilize specific conformations, holds promise for achieving precise stereochemical outcomes researchgate.netnih.gov. The exploration of bifunctional ligands that can simultaneously engage with both the metal catalyst and the this compound substrate could also lead to enhanced stereoselectivity scripps.eduscripps.edu. Tailoring ligand structures to create specific chiral pockets around the catalytic center is crucial for dictating the stereochemical pathway of the reaction. For instance, fine-tuning substituent groups on established ligand frameworks can lead to improved catalytic efficiency and selectivity researchgate.net.

Synergistic Catalysis

Synergistic catalysis, where two or more distinct catalysts work in concert to achieve a transformation, presents a powerful strategy for developing new reactions and improving existing ones involving this compound nih.gov. Future research could explore combinations of metal catalysts with organocatalysts, or the use of cooperative effects between different metal centers. For example, combining a transition metal catalyst with a Lewis acid or a Brønsted acid could activate this compound or its reaction partners in a complementary manner, leading to novel reactivity or enhanced stereocontrol. The integration of this compound into multi-catalytic systems, such as those involving photoredox catalysis or biocatalysis, could also open up new reaction pathways that are currently inaccessible nih.govcjcatal.com. The simultaneous activation of both nucleophilic and electrophilic components by separate catalysts in a synergistic fashion can lead to significant reductions in activation energy, thereby increasing reaction rates and potentially enabling transformations with challenging substrates nih.gov.

Exploration of New Reaction Classes

Expanding the repertoire of reactions that this compound can participate in is a key objective for future research. This includes developing new cross-coupling methodologies and finding ways to functionalize less reactive substrates.

Untapped Cross-Coupling Methodologies

While this compound is known to participate in certain cross-coupling reactions, there are many untapped methodologies that could be explored. This includes developing new catalytic systems for Negishi-type couplings with a broader range of electrophiles, or investigating its utility in less conventional cross-coupling reactions. For instance, exploring the use of this compound in couplings with C(sp³)-hybridized electrophiles or with substrates that are typically challenging in traditional cross-coupling, such as certain ester or ether derivatives, could represent significant advancements nih.gov. The development of nickel-catalyzed or first-row transition metal-catalyzed cross-couplings involving this compound could offer more sustainable and cost-effective alternatives to palladium-based systems nih.gov. Furthermore, research into domino or cascade reactions involving this compound in cross-coupling sequences could lead to more efficient and atom-economical syntheses rsc.org.

Functionalization of Less Reactive Substrates

This compound could serve as a valuable vinylating agent for the functionalization of substrates that are traditionally considered less reactive. This could include the direct vinylation of unactivated C-H bonds, or the modification of sterically hindered or electronically deactivated molecules scripps.eduscripps.edu. Developing catalytic systems that can overcome the inherent inertness of such substrates, perhaps through novel activation modes or highly active catalysts, is a critical area for future investigation. For example, exploring the use of this compound in conjunction with advanced C-H activation strategies, potentially employing directing groups or specific ligand designs to facilitate the reaction, could unlock new synthetic pathways scripps.eduscripps.edu. The development of solvent-independent solid-state approaches, such as ball-milling techniques, might also offer a route to engage insoluble or poorly reactive substrates with this compound nih.gov.

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for rational catalyst design and for predicting and controlling its reactivity. Future research should focus on detailed mechanistic investigations using a combination of experimental techniques and computational modeling.

Studies could aim to elucidate the precise role of ligands in mediating the reactivity and selectivity of this compound in catalytic cycles, including the formation and decomposition of key intermediates. For example, time-resolved spectroscopic methods and in situ monitoring techniques can provide real-time insights into catalytic processes ananikovlab.ru. Computational studies, such as density functional theory (DFT) calculations, can help map out reaction pathways, identify transition states, and rationalize observed selectivities, thereby guiding the development of improved catalysts researchgate.netrsc.orgchemistryworld.com. Investigating the influence of reaction parameters, such as solvent, temperature, and additives, on the mechanistic pathways of this compound transformations will also be vital researchgate.net. Understanding the factors that govern the stability and reactivity of this compound-metal complexes, and the dynamics of ligand exchange and substrate coordination, will be key to advancing its synthetic applications scripps.eduananikovlab.runih.gov.

In-depth Kinetic and Thermodynamic Profiling

A comprehensive understanding of the kinetic and thermodynamic parameters governing reactions involving this compound is crucial for optimizing existing synthetic protocols and for designing new, highly selective transformations. Future research should focus on detailed kinetic studies to elucidate reaction orders, rate-determining steps, and activation energies for key reactions, such as additions to carbonyl compounds or polymerization processes. Such studies would provide a quantitative basis for understanding the influence of catalysts, solvents, and substrate structures on reaction rates and selectivities libretexts.org.

Thermodynamic profiling, including the determination of bond dissociation energies, reaction enthalpies, and free energy changes, will offer critical insights into the stability of this compound complexes and potential reactive intermediates. For instance, understanding the thermodynamic driving forces behind the coordination of olefins to zinc centers, as explored in related systems researchgate.net, could pave the way for designing more robust and efficient catalysts. Investigating the thermodynamic landscape of this compound's participation in asymmetric reactions, where kinetic resolution or kinetic control plays a significant role, is also a vital area for future exploration google.comacs.org. This would involve precise measurements of rate constants and equilibrium constants under various conditions.

Table 1: Spectroscopic Characterization of this compound Complexes

Compound/ParameterIR C=C Stretching Frequency (cm⁻¹)¹³C NMR Chemical Shift Difference (ppm)Reference
Zn[C(Me)=CH₂]₂ (1)1560α-carbons: 6.3; β-carbons: 3.1 nih.gov
Zn[C(Me)=CH₂]₂·tmeda (1·tmeda)1568N/A nih.gov
Zn[C(Me)=CH₂]₂·bipy (1·bipy)1572, 1594, 1565N/A nih.gov

Spectroscopic Probing of Reactive Intermediates

The synergy between experimental spectroscopy and computational chemistry is paramount. Density Functional Theory (DFT) calculations can predict the structures, electronic properties, and vibrational frequencies of proposed intermediates, aiding in the unambiguous assignment of spectroscopic signals nih.gov. Techniques like matrix isolation can further stabilize reactive species, allowing for detailed spectroscopic analysis and the study of their subsequent photochemical reactivity chimia.ch. Understanding the electronic and structural features of these intermediates is key to controlling reaction pathways and improving catalytic efficiency.

Theoretical Predictions for Reaction Design

Computational chemistry, particularly DFT, offers a powerful platform for predicting the reactivity and reaction mechanisms of this compound. Future theoretical studies should focus on mapping potential energy surfaces for key transformations, identifying transition states, and calculating activation barriers to guide experimental design. Such calculations can elucidate the electronic and steric factors influencing the coordination of this compound to substrates and catalysts, thereby enabling the rational design of new ligands and catalytic systems researchgate.netnih.govacs.orgd-nb.info.

Theoretical modeling can also predict the thermodynamic stability and spectroscopic signatures of proposed intermediates, facilitating their experimental detection and characterization. By simulating the interactions between this compound, substrates, and catalysts, theoretical predictions can help optimize reaction conditions, predict regioselectivity and stereoselectivity, and explore novel reaction pathways that may not be readily apparent from experimental observations alone. This predictive power is invaluable for accelerating the discovery of new synthetic methodologies and for understanding fundamental aspects of organozinc chemistry.

Table 2: Examples of this compound Additions to Aldehydes with Enantioselectivity

Aldehyde SubstrateChiral Auxiliary/CatalystYield (%)Enantiomeric Excess (ee) (%)Reference
Isoxazole aldehydeNorephedrine-derived chiral auxiliary9393 ucl.ac.uknih.gov
4-Nitrobenzaldehyde(-)-Diisopropyl tartarate ((-)DIPT)4595 ucl.ac.uk

Compound List

this compound

Zn[C(Me)=CH₂]₂

Zn[C(H)=CMe₂]₂

(bipy)Zn[C(Me)=CH₂]₂

(tmeda)Zn[C(Me)=CH₂]₂

(bipy)Zn[C(H)=CMe₂]₂

(tmeda)Zn[C(H)=CMe₂]₂

Isoxazole aldehyde

4-Nitrobenzaldehyde

Norephedrine-derived chiral auxiliary

(-)-Diisopropyl tartarate ((-)DIPT)

Q & A

Q. What are the established synthetic protocols for preparing Divinylzinc, and how can purity be optimized during synthesis?

this compound is synthesized by reacting vinyl magnesium bromide (CH₂=CHMgBr) with anhydrous zinc chloride (ZnCl₂) in diethyl ether under inert conditions. Excess vinyl Grignard reagent ensures complete conversion of ZnCl₂. To optimize purity, residual ethyl bromide (a common impurity from Grignard reagent preparation) is removed by treatment with di-n-butylamine, forming a non-volatile quaternary ammonium salt that can be separated via distillation. Purity is validated using gas chromatography (GC) and distillation curves, with typical yields around 80% .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key methods include:

  • Gas Chromatography (GC): Detects volatile impurities like acetaldehyde (up to 1%) and residual solvents.
  • Distillation: Fractional distillation under reduced pressure isolates this compound (b.p. 80–85°C at 15 mmHg).
  • Decomposition Analysis: Monitoring ethane or butadiene formation via mass spectrometry confirms instability and side-reaction pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly pyrophoric and hydrolytically sensitive. Key protocols include:

  • Inert Atmosphere: Use Schlenk lines or gloveboxes for transfers.
  • Solvent Purity: Ensure anhydrous diethyl ether or THF to prevent hydrolysis.
  • Quenching: Slowly decompose residues with cold isopropanol or dilute HCl under stirring .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound, and what experimental controls mitigate premature decomposition?

this compound decomposes exothermically above 25°C, producing ethane (from dimerization) or butadiene (via β-hydride elimination). To stabilize:

  • Temperature Control: Maintain reactions below 20°C using cooling baths.
  • Solvent Choice: Use low-polarity solvents (e.g., hexane) to reduce Lewis acidity and slow decomposition.
  • Real-Time Monitoring: Employ in situ NMR or IR spectroscopy to track decomposition kinetics .

Q. What methodologies resolve contradictions in reported reactivity profiles of this compound across studies?

Discrepancies often arise from impurity levels (e.g., ethyl bromide) or solvent effects. Systematic approaches include:

  • Replication Studies: Reproduce prior syntheses with strict purity controls (e.g., amine treatment).
  • Cross-Validation: Compare reactivity in identical solvents/temperatures using standardized substrates.
  • Meta-Analysis: Aggregate data from multiple studies to identify trends, applying statistical tools like false discovery rate (FDR) adjustments to minimize false positives .

Q. How can computational chemistry models complement experimental data in predicting this compound’s reaction pathways?

Density Functional Theory (DFT) calculations can:

  • Map Transition States: Predict regioselectivity in vinyl transfer reactions.
  • Simulate Decomposition: Model β-hydride elimination barriers under varying conditions.
  • Validate Experimental Data: Compare computed vs. observed NMR shifts or reaction yields. Pairing computational insights with kinetic experiments (e.g., Arrhenius plots) strengthens mechanistic hypotheses .

Q. What strategies optimize the use of this compound in air-sensitive organometallic reactions requiring precise stoichiometry?

  • Syringe Pump Addition: Gradually introduce this compound to avoid exothermic buildup.
  • In Situ Titration: Use a sacrificial substrate (e.g., benzaldehyde) to quantify active reagent concentration before main reactions.
  • Parallel Experiments: Conduct small-scale trials to calibrate equivalents and solvent effects .

Methodological Considerations

  • Literature Review: Prioritize primary sources for synthesis protocols and validate methods via replication (e.g., Beilstein Journal guidelines for experimental rigor) .
  • Data Integrity: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing knowledge gaps in organozinc chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.